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Compound of Interest

Compound Name: 5-Methoxypyridazin-3(2H)-one

Cat. No.: B039551

For researchers, scientists, and professionals in drug development, pyridazinone derivatives
represent a versatile class of heterocyclic compounds with a broad spectrum of biological
activities. This guide provides a comprehensive head-to-head comparison of various
pyridazinone derivatives, supported by experimental data, to aid in the selection and
development of promising therapeutic agents.

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen
atoms. Their unique chemical structure allows for diverse substitutions, leading to a wide array
of pharmacological properties, including anticancer, anti-inflammatory, cardiovascular, and
antimicrobial effects.[1][2] This variability makes a direct comparison of their performance
crucial for advancing drug discovery efforts.

Performance Comparison of Pyridazinone
Derivatives

The following tables summarize the biological activities of various pyridazinone derivatives,
presenting quantitative data for easy comparison.

Anticancer Activity

The anticancer potential of pyridazinone derivatives has been demonstrated against various
cancer cell lines, with several compounds exhibiting potent inhibitory effects on key signaling
pathways.
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Compound/Derivati

Target/Cell Line IC50 (pM) Reference
ve
Melanoma, NSCLC,
Series 8f, 101, 17a Prostate, Colon Gl% =62.21 - 100.14 [1]
Cancer
Compound 10l AB49/ATCC GI50 = 1.66 - 100 [1]
Compound 17a VEGFR-2 60.70 nM [1]
Pyridazino[4,5-b]indol-  IMR-32
0.07 [3]
4-one 81 (Neuroblastoma)
Pyridazino[4,5-blindol-  IMR-32
0.04 [3]
4-one 82 (Neuroblastoma)
) MCF-7 (Breast
Hydrazide 83 4.25 [3]
Cancer)
) MCF-7 (Breast
Hydrazide 84 5.35 [3]
Cancer)
Pyridazino[3,4,5-
de]quinazolin-3(2H)- PARP-1 0.148 [3]
one 87
Pyridazino[3,4,5-
de]quinazolin-3(2H)- PARP-1 0.152 [3]
one 88

Anti-inflammatory Activity

Pyridazinone derivatives have shown significant anti-inflammatory properties, primarily through
the inhibition of cyclooxygenase (COX) enzymes.
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Selectivity

Compound/De
L Target IC50 (pM) Index (COX- Reference

rivative

1/COX-2)
Compound 4c COX-2 0.26 - 4]
Compound 6b COX-2 0.18 6.33 [4]
Celecoxib

COX-2 0.35 - [4]

(Reference)
Pyrrolo[3,4-
d]pyridazinone 15-LOX 12.7-15.3 - [5]
5a
Pyrrolo[3,4-
d]pyridazinone 15-LOX 12.7-15.3 - [5]
5c
Indole-
substituted PDE4B 0.251 - [6]

Pyridazinone 4ba

Cardiovascular Activity

Several pyridazinone derivatives have demonstrated potent vasorelaxant and cardiotonic

activities, highlighting their potential in treating cardiovascular diseases.
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Compound/Derivati

Target/Assay EC50/IC50 (pM) Reference
ve
Series 4a-l Vasorelaxant Activity 0.0117 - 2.2680 [718]
Series 5a-l Vasorelaxant Activity 0.0025 - 2.9480 [718]
Compound 4f Vasorelaxant Activity 0.0136 [718]
Compound 4h Vasorelaxant Activity 0.0117 [718]
Compound 5d Vasorelaxant Activity 0.0053 [71[8]
Compound 5e Vasorelaxant Activity 0.0025 [718]
Hydralazine o
Vasorelaxant Activity 18.210 [819]

(Reference)
Compound 9 Vasodilatory Action 0.051 [9]
N,O-dibenzyl Vasodilator and

o _ 35.3 [9]
derivative (10) Antiplatelet
Acid derivative (16) Vasorelaxant Activity 0.339 [9]
Ester analog (17) Vasorelaxant Activity 1.225 [9]
4-methoxyphenyl
hydrazide derivative Vasorelaxant Activity 1.204 [9]
(18)
o-
fluoroarylpyridazinone  Vasorelaxant Activity 0.250 [9]
(19)
Fluorinated Mitochondrial

0.008 - 4 [10]

Pyridazinones

Complex 1

Antimicrobial Activity

Certain pyridazinone derivatives have exhibited promising activity against various bacterial and
fungal strains.
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Compound/Derivati

Organism MIC (pM or pg/mL) Reference
ve
S. aureus (MRSA), P.
Compound 7 aeruginosa, A. 3.74 - 8.92 uM [11]
baumannii
S. aureus (MRSA), P.
Compound 13 aeruginosa, A. 3.74-8.92 yM [11]
baumannii
Staphylococcus
Compound 10h 16 pg/mL [1]
aureus
Compound 8g Candida albicans 16 pg/mL [1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Pyridazinone Derivatives

A general and versatile method for synthesizing pyridazinone derivatives involves the reaction
of 2(3H)-furanones with hydrazine hydrate. This reaction proceeds through a ring-opening of
the furanone lactone by hydrazine to form a hydrazide intermediate, which then undergoes
intramolecular cyclization to yield the stable six-membered pyridazinone ring.

Protocol 1: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-
dihydropyridazin-3(2H)-ones

o Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative in a suitable solvent such as

ethanol or acetic acid.
e Add hydrazine hydrate to the solution.

» Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-
layer chromatography (TLC).

e Upon completion, cool the reaction mixture to allow the pyridazinone derivative to precipitate.
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o Collect the solid product by filtration, wash with a cold solvent, and dry.

e Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone
derivative.

In Vitro Biological Activity Assays

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of the test compounds on COX-1 and COX-2
enzymes.

Prepare solutions of the test compound at various concentrations.

e In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to
each well.

e Add the test compound or a reference inhibitor (e.g., celecoxib) to the respective wells.
« Initiate the reaction by adding arachidonic acid.
 Incubate the plate at room temperature for a specified time (e.g., 2 minutes).

» Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) to
determine peroxidase activity.

o Calculate the percentage of inhibition and the IC50 value for the test compound.[12]
MTT Cell Viability Assay

This colorimetric assay assesses the effect of the test compound on the viability and metabolic
activity of cancer cells.

e Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

o Treat the cells with various concentrations of the test compound and incubate for a specified
period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of

formazan crystals by mitochondrial succinate dehydrogenase in living cells.

Vasorelaxant Activity Assay

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Calculate the percentage of cell viability and the IC50 value.[12]

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

This assay evaluates the vasorelaxant effects of the compounds on isolated arterial rings.

« |solate the thoracic aorta from a rat and cut it into rings.

e Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained

at 37°C and aerated with a gas mixture.

o Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine).

e Add cumulative concentrations of the test compound to the organ bath and record the

relaxation response.

o Calculate the percentage of relaxation and the EC50 value.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and

experimental workflows relevant to the evaluation of pyridazinone derivatives.

Arachidonic Acid
> COX-1/COX-2 ——» Prostaglandins
_____________ >
Pyridazinone Inhibition
Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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